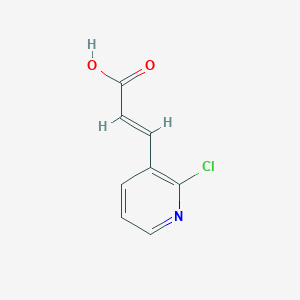
3-(2-Chloropyridin-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chloropyridin-3-yl)acrylic acid is an organic compound with the molecular formula C8H6ClNO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a chlorine atom at the second position of the pyridine ring and an acrylic acid moiety at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyridin-3-yl)acrylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:
Reagents: 2-chloro-3-pyridinecarboxaldehyde, malonic acid, base (e.g., sodium hydroxide)
Solvent: Ethanol or water
Temperature: Reflux conditions
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Chloropyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(2-Chloropyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(2-Chloropyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Bromopyridin-3-yl)acrylic acid
- 3-(2-Fluoropyridin-3-yl)acrylic acid
- 3-(2-Iodopyridin-3-yl)acrylic acid
Comparison
Compared to its analogs, 3-(2-Chloropyridin-3-yl)acrylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties may differ from those of its halogenated analogs, providing unique opportunities for drug development.
Propiedades
Número CAS |
118419-93-5 |
|---|---|
Fórmula molecular |
C8H6ClNO2 |
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
3-(2-chloropyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H6ClNO2/c9-8-6(2-1-5-10-8)3-4-7(11)12/h1-5H,(H,11,12) |
Clave InChI |
PJLXTJJEXKSZAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C=CC(=O)O |
SMILES canónico |
C1=CC(=C(N=C1)Cl)C=CC(=O)O |
Sinónimos |
3-(2-CHLORO-3-PYRIDYL)ACRYLIC ACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1R,3S)-3-Aminocyclopentyl]methanol hydrochloride](/img/structure/B1149417.png)
![1-[2-HYDROXY-4-(METHOXYMETHOXY)PHENYL]-3-PHENYLPROPANE-1,3-DIONE](/img/new.no-structure.jpg)
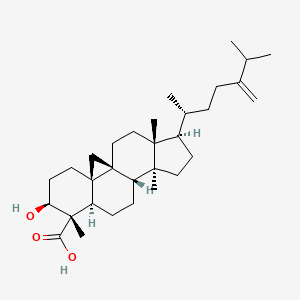
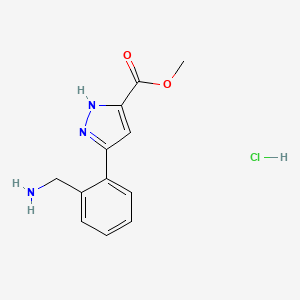
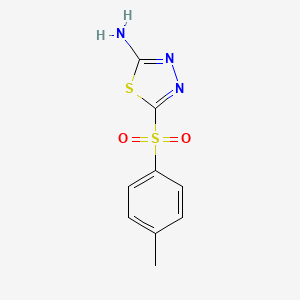
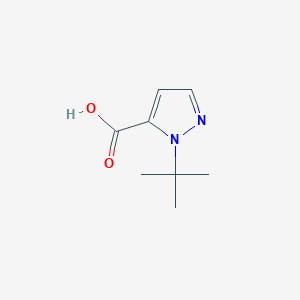
![(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149428.png)
